molecular formula C20H27N5O5S B2575634 2-(4-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021248-32-7

2-(4-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No. B2575634
CAS RN: 1021248-32-7
M. Wt: 449.53
InChI Key: UNKXQQZMOOLWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O5S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Non-Invasive Imaging of Gliomas

A novel radiopharmaceutical, 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23), has been developed to measure pyruvate kinase M2 (PKM2) levels in gliomas via positron emission tomography (PET). PKM2 is crucial in tumor metabolism and is predominantly expressed by glioblastoma cells, offering a biomarker for cancer glycolytic reprogramming. [18F]DASA-23 enables the non-invasive delineation of low-grade (LGG) and high-grade glioma (HGG) based on aberrantly expressed PKM2, showing significant promise in clinical applications for intracranial malignancies detection (Patel et al., 2019).

Human Biodistribution and Dosimetry

The safety, biodistribution, and radiation dosimetry of [18F]DASA-23 were assessed in healthy volunteers to evaluate its utility in visualizing pyruvate kinase M2 levels. This study indicated that [18F]DASA-23 is safe for human use, crosses the blood-brain barrier, and is primarily cleared through hepatobiliary and urinary pathways. The effective dose was determined, supporting its ongoing use in visualizing intracranial malignancies and providing a foundation for further clinical evaluations (Beinat et al., 2020).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S/c1-29-17-4-6-18(7-5-17)30-16-19(26)21-10-3-15-31(27,28)25-13-11-24(12-14-25)20-22-8-2-9-23-20/h2,4-9H,3,10-16H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKXQQZMOOLWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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